- A novel post SPPS thioesterificationPeptide Science, 2006, 42, 165-168,
Cas no 91229-91-3 ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester)

91229-91-3 structure
Produktname:(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
- tert-Butyl N-(tert-Butoxycarbonyl)-L-pyroglutamate
- (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER
- (S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
- (S)-N-Boc-2-Pyrrolidone-5-carboxylic acid tert-butyl ester
- Boc-Pyr-OtBu
- ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- (2S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
- (S)-di-tert-butyl 5-oxopyrrolidine-1,2
- (S)-N-Boc-pyroglutamic acid tert-butyl ester
- (S)-tert-butyl-N-tert-butyloxycarbonylpyroglutamic acid
- <i>N<
- tert-butyl (2S)-(1-tert-butoxycarbonyl)-5-oxo-pyrrolidine-2-carboxylate
- N-Boc-L-pyroglutamic Acid tert-Butyl Ester
- N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid tert-Butyl Ester
- tert-Butyl N-Boc-L-pyroglutamate
- Di-tert-butyl (S)-5-Oxopyrrolidine-1,2-dicarboxylate
- (S)-5-Oxopyrrolidine-1,2-dicarboxylate Di-tert-butyl Ester
- 1,2-Bis(1,1-dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate (ACI)
- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (2S)- (9CI)
- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (S)- (ZCI)
- (2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylpyroglutamic acid tert-butyl ester
- tert-Butyl N-(tert-butoxycarbonyl)pyroglutamate
- 1,2-di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- CS-0046809
- SCHEMBL713924
- tert-butyl N-tert-butoxycarbonyl-pyroglutamate
- (S)-5-oxo-pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester
- GS-3393
- (S)-N-Boc-2-Pyrrolidone-5-carboxylic acidtert-butyl ester
- t-butyl N-boc-pyroglutamate
- Boc-Py
- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester,(2S)-
- 10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1
- INVKHBRFFCQICU-VIFPVBQESA-N
- (S)-tert-Butyl N-tert-butoxycarbonylpyroglutamate
- tert-butyl N-tert-butoxycarbonylpyroglutamate
- J-502510
- B5216
- 91229-91-3
- MFCD03094770
- AKOS015841393
- di-tert-butyl (2s)-5-oxopyrrolidine-1,2-dicarboxylate
- DTXSID60456327
- doi:10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1
- (S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate
- Boc-L-pyroglutamic acid tert-butyl ester
-
- MDL: MFCD03094770
- Inchi: 1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1
- InChI-Schlüssel: INVKHBRFFCQICU-VIFPVBQESA-N
- Lächelt: C([C@@H]1CCC(=O)N1C(=O)OC(C)(C)C)(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 285.157623g/mol
- Oberflächenladung: 0
- XLogP3: 1.9
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Anzahl drehbarer Bindungen: 5
- Monoisotopenmasse: 285.157623g/mol
- Monoisotopenmasse: 285.157623g/mol
- Topologische Polaroberfläche: 72.9Ų
- Schwere Atomanzahl: 20
- Komplexität: 416
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Farbe/Form: Pale-yellow to Yellow-brown Solid
- Dichte: 1.102
- Schmelzpunkt: 55.0 to 59.0 deg-C
- Siedepunkt: 390.7±35.0 °C at 760 mmHg
- Flammpunkt: 190.1±25.9 °C
- Brechungsindex: 1.485
- PSA: 72.91000
- LogP: 2.19210
- Spezifische Rotation: -33.8°--34.2° (c = 0.9, CHCl3)
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Lagerzustand:Store at room temperature
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Zolldaten
- HS-CODE:2933790090
- Zolldaten:
China Zollkodex:
2933790090Übersicht:
2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AstaTech | 56182-25/G |
(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |
91229-91-3 | 97% | 25g |
$176 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117449-25g |
di-tert-Butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate |
91229-91-3 | 98% | 25g |
¥225.00 | 2024-04-25 | |
Ambeed | A185510-10g |
(S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate |
91229-91-3 | 97% | 10g |
$20.0 | 2024-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94470-25g |
(S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate |
91229-91-3 | 25g |
¥986.0 | 2021-09-07 | ||
AstaTech | 56182-5/G |
(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |
91229-91-3 | 97% | 5g |
$64 | 2023-09-17 | |
Fluorochem | 037094-25g |
S)-N-Boc-Pyroglutamic acid tert-butyl ester |
91229-91-3 | 97% | 25g |
£120.00 | 2022-03-01 | |
AstaTech | 56182-1/G |
(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |
91229-91-3 | 97% | 1g |
$26 | 2023-09-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161881-5G |
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester |
91229-91-3 | >98.0%(HPLC) | 5g |
¥336.90 | 2023-08-31 | |
TRC | B665955-250mg |
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester |
91229-91-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94470-10g |
(S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate |
91229-91-3 | 10g |
¥576.0 | 2021-09-07 |
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: 4-(Dimethylamino)pyridine
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 5 min, 0 °C; 30 min, 0 °C; 48 h, rt
Referenz
- Discovery of a novel class of potent and orally bioavailable sphingosine 1-phosphate receptor 1 antagonistsJournal of Medicinal Chemistry, 2012, 55(3), 1368-1381,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
- Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting materialTetrahedron, 1989, 45(23), 7459-68,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide ChemistryOrganic Letters, 2002, 4(7), 1139-1142,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
- A new synthetic equivalent of the glutamic acid γ-anion and its application to the synthesis of S-(+)-γ-carboxyglutamic acidTetrahedron Letters, 1990, 31(2), 283-4,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide , 4-(Dimethylamino)pyridine
2.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water
2.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water
Referenz
- A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acidsChemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane , Water ; -78 °C → rt; 6 d, rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 10 min, rt
2.2 rt; 3 d, rt
2.3 Reagents: Water
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 10 min, rt
2.2 rt; 3 d, rt
2.3 Reagents: Water
Referenz
- Crotonase Catalysis Enables Flexible Production of Functionalized Prolines and CarbapenamsJournal of the American Chemical Society, 2012, 134(1), 471-479,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water
1.2 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate
1.2 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate
Referenz
- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamatesTetrahedron Letters, 2008, 49(12), 1957-1960,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, rt
Referenz
- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamatesTetrahedron Letters, 2008, 49(12), 1957-1960,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referenz
- The oxidation of alcohols by modified oxochromium(VI)-amine reagentsOrganic Reactions (Hoboken, 1998, 53,,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate , Water ; 8 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt → 0 °C; 30 min, 0 °C; 2 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt → 0 °C; 30 min, 0 °C; 2 h, rt
Referenz
- A unified strategy targeting the thiodiketopiperazine mycotoxins exserohilone, gliotoxin, the epicoccins, the epicorazines, rostratin A and aranotinChemistry - A European Journal, 2010, 16(38), 11624-11631,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water
Referenz
- A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acidsChemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate ; 3 h, rt
Referenz
- Reductive decarboxylation of bicyclic prolinic systems. A new approach to the enantioselective synthesis of the Geissman-Waiss lactone. X-ray structure determination of a key lactone intermediateJournal of the Brazilian Chemical Society, 2003, 14(1), 27-38,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referenz
- Hetero-Diels-Alder and pyroglutamate approaches to (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acidTetrahedron, 2004, 60(45), 10277-10284,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate
Referenz
- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamatesTetrahedron Letters, 2008, 49(12), 1957-1960,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate , Water ; 8 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, 0 °C; 2 h, rt
Referenz
- Stereoselective synthesis of the epicoccin coreOrganic Letters, 2009, 11(20), 4740-4742,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Ethyl acetate ; 15 h, 35 °C; 35 °C → 20 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
1.3 Solvents: Water ; rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
1.3 Solvents: Water ; rt
Referenz
- Asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acidYouji Huaxue, 2014, 34(8), 1616-1622,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucineJournal of the Chemical Society, 1996, (6), 507-14,
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Raw materials
- L-Pyroglutamic acid
- Di-tert-butyl carbonate
- Boc-Pyr-OtBu
- Di-tert-butyl dicarbonate
- Boc-L-Pro-OH
- N-Boc-L-glutamic acid
- 2-benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- L-Proline
- tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate
- Z-Pyr-OtBu
- L-Proline, 5-oxo-, phenylmethyl ester
- Boc-pyr-OH
- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Preparation Products
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Verwandte Literatur
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
91229-91-3 ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester) Verwandte Produkte
- 160347-90-0((2R)-1-[(tert-butoxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid)
- 125347-83-3(Boc-DL-proline Ethyl Ester)
- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)
- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)
- 1155-64-2(H-Lys(Z)-OH)
- 108963-96-8(1-tert-butyl 2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate)
- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)
- 144978-35-8(O1-tert-butyl O2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate)
- 1149-26-4(N-Cbz-L-valine)
- 53100-44-0(Boc-pyr-OH)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91229-91-3)(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester

Reinheit:99%
Menge:100g
Preis ($):275.0